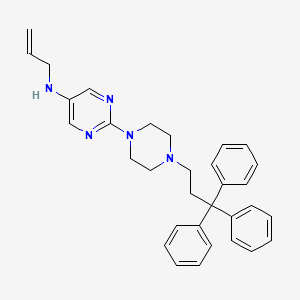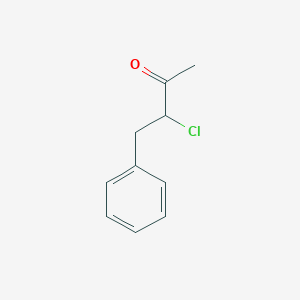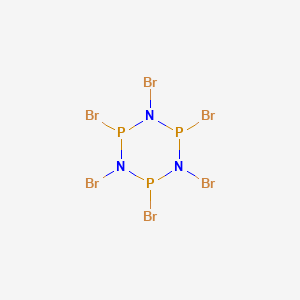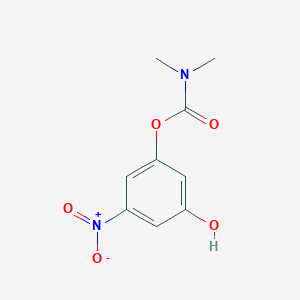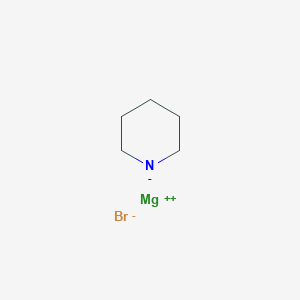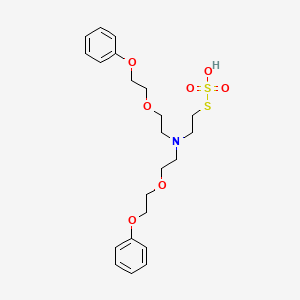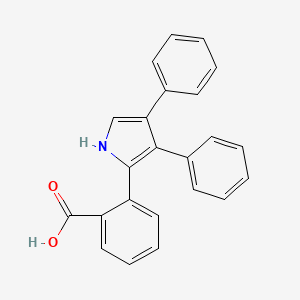![molecular formula C13H20N2O B14708219 N-[3-(Dimethylamino)-1-phenylpropyl]acetamide CAS No. 14611-93-9](/img/structure/B14708219.png)
N-[3-(Dimethylamino)-1-phenylpropyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Dimethylamino)-1-phenylpropyl]acetamide is an organic compound with the molecular formula C13H20N2O. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a phenylpropyl chain, which is further connected to an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)-1-phenylpropyl]acetamide typically involves the amidation reaction between a carboxylic acid derivative and an amine. One common method is the reaction of 3-(dimethylamino)-1-phenylpropylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Dimethylamino)-1-phenylpropyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides and related compounds.
Aplicaciones Científicas De Investigación
N-[3-(Dimethylamino)-1-phenylpropyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a sodium channel blocker and its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polyurethane foams and as a surfactant in various formulations
Mecanismo De Acción
The mechanism of action of N-[3-(Dimethylamino)-1-phenylpropyl]acetamide involves its interaction with molecular targets such as sodium channels. By blocking these channels, the compound can modulate the flow of sodium ions, which is crucial in various physiological processes. This action makes it a potential candidate for the development of drugs targeting neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)-1-phenylpropyl acetate hydrochloride
- N-[3-(Dimethylamino)propyl]acrylamide
- Fatty acid dimethylaminopropyl amides
Uniqueness
N-[3-(Dimethylamino)-1-phenylpropyl]acetamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its ability to act as a sodium channel blocker and its diverse applications in various fields make it a compound of significant interest .
Propiedades
Número CAS |
14611-93-9 |
|---|---|
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)-1-phenylpropyl]acetamide |
InChI |
InChI=1S/C13H20N2O/c1-11(16)14-13(9-10-15(2)3)12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16) |
Clave InChI |
MVDRWMDRCQLBLH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CCN(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


